molecular formula C8H7ClO2 B1353916 2-Chloro-3-methoxybenzaldehyde CAS No. 54881-49-1

2-Chloro-3-methoxybenzaldehyde

Cat. No. B1353916
CAS RN: 54881-49-1
M. Wt: 170.59 g/mol
InChI Key: XKLMLKSXPIITAL-UHFFFAOYSA-N
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Patent
US08138340B2

Procedure details

To a sol. of N,N′,N′-trimethylethylendiamine (2.77 g, 21.4 mmol) in toluene (50 mL) was added BuLi (13.0 mL, 20.8 mmol) dropwise at 0° C. After stirring for 15 min at 0° C., m-anisaldehyde (2.44 g, 20 mmol) was added, and the mixture was stirred 30 min at 0° C. PhLi (30 mL, 60 mmol) was then added at 0° C., and the mixture was stirred at rt for 4 h. The mixture was cooled to −30° C., and 25 mL THF were added followed by hexachloroethane (14.2 g, 60 mmol) in THF (25 mL). The cooling bath was removed and the mixture was stirred for 3 h. Then it was poured with stirring onto aq. 5M HCl (20 mL). The aq. layer was extracted with EtOAc (2×). The combined org. extracts were washed successively with aq. 1M NaOH, aq. 1M HCl, and brine. The org. layer was dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the crude by FC (EtOAc/heptane 5:95→1:9) afforded the desired aldehyde, which was further purified by crystallization (EtOAc/heptane, 0° C.) to give 1.50 g of pure title product. LC-MS: tR=0.88 min.
Quantity
2.77 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
14.2 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CNCCN(C)C.[Li]CCCC.[CH:13](=[O:22])[C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([O:20][CH3:21])[CH:15]=1.[Li]C1C=CC=CC=1.[Cl:30]C(Cl)(Cl)C(Cl)(Cl)Cl>C1(C)C=CC=CC=1.C1COCC1>[Cl:30][C:15]1[C:16]([O:20][CH3:21])=[CH:17][CH:18]=[CH:19][C:14]=1[CH:13]=[O:22]

Inputs

Step One
Name
Quantity
2.77 g
Type
reactant
Smiles
CNCCN(C)C
Name
Quantity
13 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.44 g
Type
reactant
Smiles
C(C1=CC(=CC=C1)OC)=O
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
[Li]C=1C=CC=CC1
Step Four
Name
Quantity
14.2 g
Type
reactant
Smiles
ClC(C(Cl)(Cl)Cl)(Cl)Cl
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred 30 min at 0° C
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at rt for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to −30° C.
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred for 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
Then it was poured
STIRRING
Type
STIRRING
Details
with stirring onto aq. 5M HCl (20 mL)
EXTRACTION
Type
EXTRACTION
Details
The aq. layer was extracted with EtOAc (2×)
WASH
Type
WASH
Details
extracts were washed successively with aq. 1M NaOH, aq. 1M HCl, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the crude by FC (EtOAc/heptane 5:95→1:9)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C(C=O)C=CC=C1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.